molecular formula C16H13ClN2O3S B5726651 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid

2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B5726651
M. Wt: 348.8 g/mol
InChI Key: JCDVHPUTBZCKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as CMBA, is a chemical compound that has been extensively studied for its various applications in scientific research. CMBA is a thioamide-based compound that has gained attention due to its unique chemical structure and potential biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood. However, it is believed that 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid exerts its biological activities by modulating various signaling pathways. 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to induce apoptosis and cell cycle arrest. 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to inhibit the migration and invasion of cancer cells. Inflammatory cells, 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is its potential use as an anti-cancer and anti-inflammatory agent. 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have potent biological activities in vitro and in vivo. However, there are also some limitations to the use of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments. 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is a thioamide-based compound, which can be toxic to cells at high concentrations. Therefore, it is important to optimize the concentration of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid for each experiment. 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid also has limited solubility in water, which can affect its bioavailability and cellular uptake.

Future Directions

There are several future directions for the study of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of research is the development of novel analogs of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid with improved biological activities and pharmacokinetic properties. Another area of research is the identification of the molecular targets of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid and the elucidation of its mechanism of action. Furthermore, the potential use of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid as a therapeutic agent for the treatment of cancer and inflammatory diseases should be further explored. Finally, the use of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid as a tool for the study of various signaling pathways and cellular processes should be investigated.
Conclusion
In conclusion, 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is a thioamide-based compound that has gained attention due to its unique chemical structure and potential biological activities. 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its various applications in scientific research, including cancer research and inflammation. The mechanism of action of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but it is believed to modulate various signaling pathways. 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is a promising compound for the development of novel therapeutics and the study of various cellular processes.

Synthesis Methods

The synthesis of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid involves the reaction of 2-chloro-4-aminobenzoic acid with 3-methylbenzoyl isothiocyanate. The reaction results in the formation of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid as a white solid, which can be purified using various techniques such as recrystallization and column chromatography. The purity and yield of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid can be determined using analytical techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its various applications in scientific research. One of the major applications of 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is in the field of cancer research. 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. 2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.

properties

IUPAC Name

2-chloro-4-[(3-methylbenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-9-3-2-4-10(7-9)14(20)19-16(23)18-11-5-6-12(15(21)22)13(17)8-11/h2-8H,1H3,(H,21,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDVHPUTBZCKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid

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